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Get Quote

Executive Summary
8-Bromoinosine (CAS 55627-73-1) is a critical brominated purine nucleoside that serves a

dual purpose in modern laboratory settings. In structural RNA biology, it acts as a powerful

conformational probe, mimicking the structural alterations caused by oxidative lesions[1]. In

synthetic chemistry, it functions as an irreplaceable hub for the divergent synthesis of cyclic

ADP-ribose (cADPR) analogues and CD38 inhibitors[2],[3].

This guide provides a comprehensive framework for handling, utilizing, and validating 8-
Bromoinosine in experimental workflows. Rather than merely listing steps, this document

details the physicochemical causality behind each protocol, ensuring that researchers can

troubleshoot and adapt these methodologies to their specific drug development or structural

biology pipelines.

Physicochemical Properties & Safety Profile
Before integrating 8-Bromoinosine into any workflow, it is crucial to understand its physical

constraints and safety requirements. The bulky C8-bromine atom significantly alters both its

solubility profile and its spatial geometry compared to unmodified inosine.
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Table 1: Quantitative Data and Handling Specifications

Property / Parameter Specification

Chemical Name 8-Bromo-9-β-D-ribofuranosyl-6H-purin-6-one

CAS Number 55627-73-1

Molecular Weight 347.12 g/mol

Melting Point 180 - 190 °C

Storage Temperature 2 - 8 °C (Protect from light and moisture)

Solubility Soluble in DMSO, DMF; Insoluble in water

Hazard Classifications
Acute Tox. 3 (Oral), Eye Irrit. 2, Skin Irrit. 2,

STOT SE 3

Hazard Statements H301 (Toxic if swallowed), H315, H319, H335

Self-Validation Check: Always verify the integrity of the starting material via

H NMR. The absence of the C8 proton (typically around 8.3 ppm in unmodified inosine) and the
presence of the anomeric C1' proton at ~5.8 ppm (in DMSO-

) confirm the identity of 8-Bromoinosine[4].

Application Note: 8-Bromoinosine as an RNA
Conformational Probe
The Causality of the Syn Conformation
In unmodified purine nucleosides, the nucleobase naturally adopts an anti conformation relative

to the ribose sugar, presenting the Watson-Crick edge for canonical base pairing. However,

introducing a bulky bromine atom at the C8 position creates severe steric clash with the O4'

atom of the ribofuranose ring. To relieve this thermodynamic strain, the molecule rotates

around the glycosidic bond, shifting the equilibrium almost exclusively to the syn

conformation[1],[5].
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This forced syn conformation exposes the Hoogsteen edge of the nucleobase. Researchers

utilize this phenomenon to study translesion synthesis. By incorporating 8-Bromoinosine into

RNA templates, scientists can mimic the conformational dynamics of oxidative damage (like 8-

oxo-inosine) without dealing with the chemical instability of oxidized species. This allows for

precise kinetic studies of how reverse transcriptases (e.g., AMV or HIV RT) bypass or stall at

damaged RNA sites[1].

Unmodified Inosine
(Anti Conformation)

C8 Bromination
(Steric Clash with Ribose)

8-Bromoinosine
(Syn Conformation)

Hoogsteen Edge Exposure
(Altered H-Bonding)

Translesion Synthesis
(RT Kinetics Study)
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Conformational shift of inosine upon C8-bromination and its application in translesion

synthesis.

Application Note: Synthetic Hub for Nucleotide
Analogues
The Causality of Regioselective N1-Ribosylation
8-Bromoinosine is the premier starting material for synthesizing stable analogues of cyclic

ADP-ribose (cADPR), a potent intracellular calcium-mobilizing second messenger. Natural

cADPR is rapidly hydrolyzed at the N1-glycosidic bond. To create stable, membrane-permeant

agonists (like 8-Br-N1-cIDPR), an intact ribose must be chemically attached to the N1 position

of the inosine ring[3].

Direct ribosylation of unmodified inosine typically yields a messy mixture of N1, N7, and O6

isomers. 8-Bromoinosine solves this through steric shielding. The bulky C8-bromo group

physically blocks the N7 position. When combined with a bulky 5'-O-silyl protecting group, the

N1 nitrogen becomes the only accessible nucleophile. This ensures absolute regioselectivity

and stereoselectivity during the modified Vorbrüggen glycosylation[3]. Furthermore, the C8-

bromo group can later undergo nucleophilic displacement (e.g., with sodium azide) to yield 8-

amino derivatives, which are potent small-molecule inhibitors of CD38[2].
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Synthetic workflows utilizing 8-Bromoinosine for cADPR agonists and CD38 inhibitors.

Validated Laboratory Protocols
Protocol A: Microwave-Assisted Selective 5′-O-
Tritylation
Scientific Rationale: The syn conformation of 8-Bromoinosine sterically hinders the 5′-OH

group, making standard thermal tritylation (TrCl in pyridine) agonizingly slow and low-yielding.
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Microwave irradiation provides the rapid activation energy required to overcome this steric

barrier, driving the reaction to completion in minutes rather than days[4].

Materials:

8-Bromoinosine (1.0 eq)

Trityl chloride (TrCl) (1.5 eq)

Anhydrous Pyridine (Solvent)

Microwave synthesizer (e.g., CEM Discover or Anton Paar)

Step-by-Step Methodology:

Preparation: Suspend 8-Bromoinosine (1.0 mmol) in anhydrous pyridine (5.0 mL) in a

microwave-safe reaction vial equipped with a magnetic stir bar.

Reagent Addition: Add TrCl (1.5 mmol) in one portion. Seal the vial with a crimp cap.

Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to

100 °C, with a ramp time of 2 minutes and a hold time of 15–30 minutes. (Ensure dynamic

power modulation is active to prevent thermal runaway).

Quenching: Cool the reaction to room temperature. Quench by adding methanol (1.0 mL)

and stir for 5 minutes to destroy excess TrCl.

Workup: Evaporate the pyridine under reduced pressure. Dissolve the crude residue in

dichloromethane (DCM) and wash sequentially with saturated aqueous NaHCO

and brine.

Validation: Dry the organic layer over Na

SO

, filter, and concentrate. Verify the product via TLC (DCM/MeOH 9:1). The product should
appear as a higher
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spot that stains bright yellow/orange upon exposure to acidic anisaldehyde (indicating the
trityl group).

H NMR will confirm the presence of 15 aromatic protons (~7.2–7.4 ppm)[4].

Protocol B: Regioselective N1-Ribosylation of Protected
8-Bromoinosine
Scientific Rationale: To synthesize cADPR analogues, the N1 position must be ribosylated. By

utilizing 5′-O-TBDPS-2′,3′-O-isopropylidene-8-bromoinosine, the C8-bromine and 5'-silyl

group sterically force the incoming electrophile (an oxocarbenium ion generated from the

ribose donor via TMSOTf) to attack exclusively at the N1 position[3].

Materials:

5′-O-TBDPS-2′,3′-O-isopropylidene-8-bromoinosine (1.0 eq)

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (4.0 eq)

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

Deprotonation: Dissolve the protected 8-bromoinosine (0.25 mmol) in anhydrous DCM (1.6

mL) under an inert argon atmosphere. Add DBU (0.75 mmol) dropwise. Stir at room

temperature for 30 minutes to fully deprotonate the N1 position.

Donor Addition: Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (0.28 mmol) to the solution.

Activation: Cool the reaction mixture to −78 °C using a dry ice/acetone bath. Slowly add

TMSOTf (1.0 mmol) dropwise. Crucial Causality Step: The low temperature prevents

unwanted side reactions and stabilizes the highly reactive oxocarbenium intermediate.
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Coupling: Stir the solution at −78 °C for 45 minutes, then remove the cooling bath and allow

the reaction to slowly warm to room temperature over 1 hour.

Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO

(5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry
over Na

SO

, and concentrate under reduced pressure[3].

Validation: Purify via silica gel flash chromatography. High-Resolution Mass Spectrometry

(HRMS) must be used to confirm the exact mass of the N1-ribosylated product.

H NMR will reveal two distinct anomeric doublets (one from the original inosine core, one
from the newly attached N1-ribose).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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